molecular formula C18H38O B3050254 Dinonyl ether CAS No. 2456-27-1

Dinonyl ether

Cat. No. B3050254
CAS RN: 2456-27-1
M. Wt: 270.5 g/mol
InChI Key: DKZRLCHWDNEKRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethers, including Dinonyl ether, can be synthesized through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu (II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .


Molecular Structure Analysis

The molecular structure of Dinonyl ether consists of 18 carbon atoms, 38 hydrogen atoms, and 1 oxygen atom . The average mass is 270.494 Da and the monoisotopic mass is 270.292267 Da .


Chemical Reactions Analysis

Ethers, including Dinonyl ether, are generally unreactive. The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

An ether molecule, including Dinonyl ether, has a net dipole moment due to the polarity of C-O bonds. The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass .

Scientific Research Applications

Synthesis and Applications in Chemistry

Dinonyl ether, as an intermediate in chemical synthesis, shows potential in various fields. For instance, it's used in the synthesis of dinonylphenol ethylene glycol ether, a key component for gemini surfactants known for their performance efficiency. This synthesis involves catalysis by cetyltrimethylammonium bromide, optimized under specific conditions (Hann Yi, 2009). Additionally, dinonyl ether plays a role in the electropolymerization of comonomers, particularly in the formation of bis(phenylthieno[3,2-b]thiophenes), which have applications in electrochemical systems (E. Sezer et al., 2016).

Environmental and Analytical Applications

In environmental science, dinonyl ether is used in supported liquid membrane systems for the selective transport of ions. A study showed its effectiveness in separating and preconcentrating strontium from calcium in aqueous samples, demonstrating its potential in environmental sample analysis (Chang-Woo Lee et al., 2000).

Biological and Microbial Interactions

Research has also explored the metabolism of symmetrical dialkyl ethers like dinonyl ether by specific microbial species. This process results in the formation of ether fatty acids, both cellular and extracellular, indicating a complex metabolic pathway. Such studies are crucial for understanding microbial interactions with organic compounds (M. Modrzakowski & W. Finnerty, 1980).

In Material Sciences and Engineering

Dinonyl ether's unique properties find applications in material science, particularly in the design and construction of supramolecular polymers. These polymers, constructed using crown ether-based molecular recognition, offer a wide range of properties and applications in areas like stimuli-responsive materials and drug delivery systems (B. Zheng et al., 2012).

Mechanism of Action

The mechanism of action of Dinonyl ether involves the cleavage of the C–O bond when exposed to strong acids. The ether oxygen is protonated to form a good leaving group, which can then be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Safety and Hazards

Ethers, including Dinonyl ether, are known to be extremely flammable due to their volatility and extremely low flashpoint temperature . They are also known to form explosive peroxides . Chronic exposure to ether vapor can lead to exhaustion, drowsiness, dizziness, and other central nervous system disorders .

Future Directions

As for the future directions, there is a growing interest in the advancement of ether synthesis from organic solvent to water . This is because aqueous micellar solution is a good choice as a reaction medium for synthesizing several organic compounds as they are simple, efficient, economical, and environmentally friendly . Additionally, the trading of Ether futures is becoming more prevalent, indicating a growing interest in the financial aspects of ethers .

properties

IUPAC Name

1-nonoxynonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZRLCHWDNEKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179297
Record name Dinonyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinonyl ether

CAS RN

2456-27-1
Record name 1-(Nonyloxy)nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2456-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dinonyl ether
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Record name Dinonyl ether
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URL https://comptox.epa.gov/dashboard/DTXSID70179297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinonyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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